1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one
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Overview
Description
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an intermediate in pharmaceutical synthesis. The compound’s structure features a phenolic group substituted with tert-butyl groups, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one typically involves the alkylation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with nonan-1-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer in polymer chemistry to prevent degradation.
Biology: In studies related to oxidative stress and its effects on biological systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with antioxidant properties.
Industry: In the production of stabilizers for plastics and other materials
Mechanism of Action
The antioxidant activity of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals. This process involves the formation of a stable phenoxyl radical, which prevents further oxidative damage. The tert-butyl groups enhance the stability of the phenoxyl radical, making the compound an effective antioxidant .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Uniqueness
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one stands out due to its unique combination of a long alkyl chain and a phenolic group with tert-butyl substitutions. This structure provides enhanced lipophilicity and stability, making it particularly effective in applications requiring long-term antioxidant protection .
Properties
CAS No. |
28441-01-2 |
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Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)nonan-1-one |
InChI |
InChI=1S/C23H38O2/c1-8-9-10-11-12-13-14-20(24)17-15-18(22(2,3)4)21(25)19(16-17)23(5,6)7/h15-16,25H,8-14H2,1-7H3 |
InChI Key |
OBMYRLSDOSSIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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